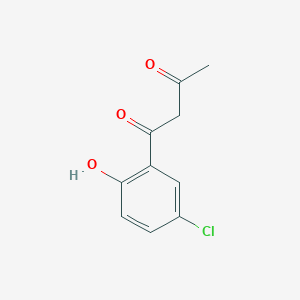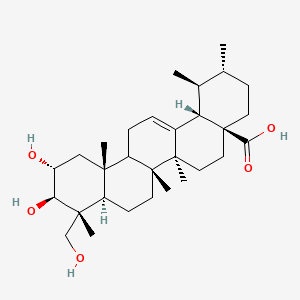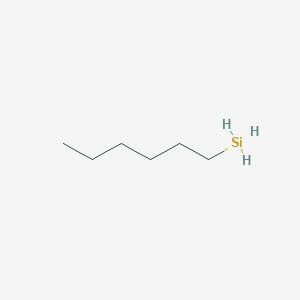
hexylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless liquid with a density of 0.721 g/mL at 20°C and a boiling point of 114°C . Hexylsilane is primarily used as an intermediate in organic synthesis and has applications in various fields, including material science and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexylsilane can be synthesized through the reaction of hexyl bromide (C6H13Br) with a silane reagent such as triethylsilane in the presence of a base like sodium hydroxide or potassium hydroxide . The reaction typically proceeds as follows: [ \text{C6H13Br} + \text{SiH4} \rightarrow \text{C6H16Si} + \text{HBr} ]
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters helps achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: Hexylsilane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes or alkynes to form organosilicon compounds.
Reduction: Acts as a reducing agent in redox reactions.
Substitution: Reacts with halides to form new organosilicon compounds.
Common Reagents and Conditions:
Hydrosilylation: Typically involves the use of platinum or rhodium catalysts.
Reduction: Commonly uses reagents like lithium aluminum hydride.
Substitution: Often involves halides such as bromides or chlorides.
Major Products:
Hydrosilylation: Produces organosilicon compounds with Si-C bonds.
Reduction: Forms silanes with reduced oxidation states.
Substitution: Generates new organosilicon compounds with different substituents
Applications De Recherche Scientifique
Hexylsilane has a wide range of applications in scientific research:
Mécanisme D'action
Hexylsilane exerts its effects through various mechanisms depending on the application:
Hydrosilylation: Involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, facilitated by metal catalysts.
Reduction: Acts as a hydride donor, reducing other compounds by transferring hydrogen atoms.
Surface Modification: Alters the surface properties of materials, enhancing their compatibility and functionality in different environments.
Comparaison Avec Des Composés Similaires
Hexylsilane can be compared with other similar organosilicon compounds such as:
- Phenylsilane
- Triphenylsilane
- Diphenylsilane
- Octadecylsilane
- Methylphenylsilane
- Triethylsilane
- Dimethylphenylsilane
- Triethoxysilane
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its moderate chain length allows for a balance between hydrophobicity and reactivity, making it suitable for a variety of applications .
Propriétés
IUPAC Name |
hexylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-2-3-4-5-6-7/h2-6H2,1,7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGUMTNPIYCTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[SiH3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102742-23-4 |
Source


|
| Details | Compound: Silane, hexyl-, homopolymer | |
| Record name | Silane, hexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102742-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
116.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-14-6 |
Source


|
| Record name | Hexylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

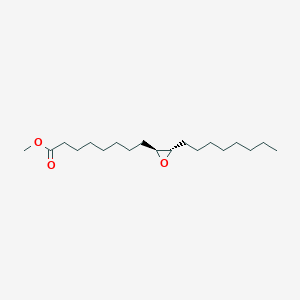
![2-[2-[19-Amino-6-(3,4-dicarboxybutanoyloxy)-16,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B7803425.png)
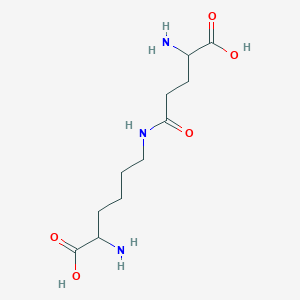
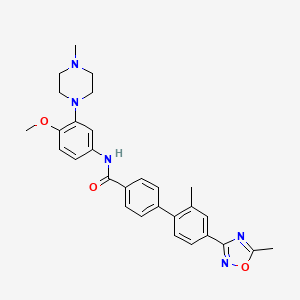
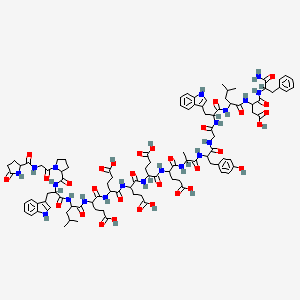
![[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B7803460.png)
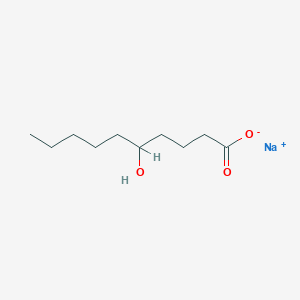
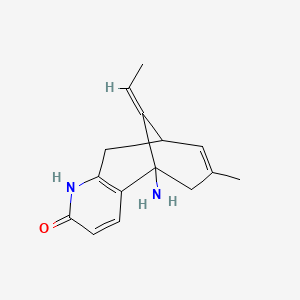

![(2S)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B7803491.png)
